LPC 18:1 (LPC 18:1) is a naturally occurring lysophosphatidylcholine (lyso-PC). Lysophosphatidylcholines are a class of bioactive lipids derived from phosphatidylcholines, which are major components of cell membranes []. LPC 18:1 is characterized by an oleoyl group (18:1) at the sn-1 position of the glycerol backbone and is one of the most abundant LPC species found in biological systems [, ]. LPCs, including LPC 18:1, have gained significant attention in scientific research due to their diverse biological roles in both physiological and pathological processes []. These roles include acting as energy substrates, maintaining membrane integrity, participating in inter- and intracellular signaling, and modulating immune responses [, , , ]. LPC 18:1's involvement in these processes underscores its importance as a subject of ongoing scientific investigation.
LPC 18:1 undergoes various chemical reactions relevant to its biological activity and analysis. One significant reaction is acyl migration, where the oleoyl group at the sn-1 position can migrate to the sn-2 position []. This process is influenced by factors such as temperature, pH, and the presence of proteins like serum albumin []. Understanding acyl migration is crucial when studying LPC 18:1, as the isomeric forms may exhibit different biological properties. Additionally, LPC 18:1 can be hydrolyzed by lysophospholipase enzymes to release oleic acid and glycerophosphocholine []. This hydrolysis plays a role in LPC 18:1 metabolism and signaling. Analytical techniques such as mass spectrometry (MS) are widely employed for the identification and quantification of LPC 18:1 and its isomers in biological samples [, , , , ]. MS methods, including electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), allow for sensitive and specific detection of LPC 18:1, facilitating its study in various biological contexts.
LPC 18:1 exerts its biological effects through multiple mechanisms. One prominent pathway involves its interaction with G protein-coupled receptors (GPCRs), specifically those belonging to the lysophosphatidic acid (LPA) receptor family [, ]. While structurally similar to LPA, LPCs like LPC 18:1 exhibit distinct binding affinities and downstream signaling outcomes []. Binding to LPA receptors can activate various intracellular signaling cascades, influencing cell proliferation, migration, survival, and inflammatory responses [, , ]. Additionally, LPC 18:1 can directly modulate the activity of ion channels, such as transient receptor potential (TRP) channels, contributing to sensory perception, including pain []. Furthermore, LPC 18:1 can influence enzymatic activities, such as phospholipase C (PLC) and protein kinase C (PKC), further expanding its signaling repertoire []. These diverse mechanisms highlight the complexity of LPC 18:1's actions within cellular systems.
LPC 18:1, like other lysophosphatidylcholines, is an amphipathic molecule. It possesses a hydrophilic phosphocholine head group and a hydrophobic oleoyl tail. This amphipathic nature allows LPC 18:1 to reside within cell membranes and interact with both polar and nonpolar molecules []. While specific data on its physical and chemical properties might be limited, its structural similarity to other LPCs suggests it likely exists in a liquid crystalline state at physiological temperatures and influences membrane fluidity [, ].
Biomarker Research: Altered levels of LPC 18:1 have been associated with various diseases, making it a potential biomarker. For example, decreased LPC 18:1 levels were observed in the plasma of older adults with greater decline in gait speed [], while increased levels were found in the plasma of patients with pulmonary hypertension [, ]. In cerebral infarction, LPC 18:1 levels fluctuate across different periods of the disease []. Additionally, LPC 18:1 has shown potential as a biomarker for predicting melanoma metastasis [].
Cell Signaling and Metabolism: Researchers study LPC 18:1 to understand its role in cellular processes. It influences the production of prostacyclin, a vasodilator, in endothelial cells []. LPC 18:1 also induces oligodendrocyte maturation and remyelination, contributing to optic nerve function restoration in mouse models of demyelinating diseases [].
Immunology: LPC 18:1 exhibits immunomodulatory properties. It is identified as a potential endogenous immunosuppressive in bovine and rat gonadal fluids, inhibiting T-cell proliferation and inducing apoptosis []. Understanding its role in immune regulation holds promise for developing novel immunosuppressive therapies.
Neuroscience: LPC 18:1 is investigated for its involvement in neurological disorders. Research indicates alterations in LPC 18:1 levels in the substantia nigra, a brain region affected in Parkinson's disease, suggesting its potential role in disease pathogenesis [].
Cardiovascular Research: The role of LPC 18:1 in cardiovascular health and disease is an active area of research. Studies have linked altered LPC 18:1 levels with hypertension, atherosclerosis, and heart failure, highlighting its potential as a therapeutic target [, , , ].
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9